3-Hydroxy-2-(4-methoxyphenyl)-4-[(2,4,6-trimethylphenyl)iminomethyl]isoquinolin-1-one
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Overview
Description
3-Hydroxy-2-(4-methoxyphenyl)-4-[(2,4,6-trimethylphenyl)iminomethyl]isoquinolin-1-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure with a hydroxy group, a methoxyphenyl group, and a trimethylphenyl iminomethyl group attached to an isoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)-4-[(2,4,6-trimethylphenyl)iminomethyl]isoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinolinone Core: Starting from a suitable precursor, such as a substituted benzaldehyde, the isoquinolinone core can be synthesized through a Pictet-Spengler reaction.
Introduction of Substituents: The hydroxy, methoxyphenyl, and trimethylphenyl iminomethyl groups can be introduced through various substitution reactions, often involving reagents like methoxybenzene, trimethylbenzene, and appropriate protecting groups.
Final Assembly: The final compound is assembled through condensation reactions under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(4-methoxyphenyl)-4-[(2,4,6-trimethylphenyl)iminomethyl]isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The methoxy and trimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoquinolinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
Isoquinolinone Derivatives: Compounds with similar isoquinolinone cores but different substituents.
Phenyl Substituted Isoquinolinones: Compounds with phenyl groups attached to the isoquinolinone core.
Uniqueness
3-Hydroxy-2-(4-methoxyphenyl)-4-[(2,4,6-trimethylphenyl)iminomethyl]isoquinolin-1-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other isoquinolinone derivatives.
Properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4-[(2,4,6-trimethylphenyl)iminomethyl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-16-13-17(2)24(18(3)14-16)27-15-23-21-7-5-6-8-22(21)25(29)28(26(23)30)19-9-11-20(31-4)12-10-19/h5-15,30H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZSVNZKRKJADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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